molecular formula C34H32BrN6NaO3 B1466013 Deleobuvir sodium CAS No. 1370023-80-5

Deleobuvir sodium

Número de catálogo: B1466013
Número CAS: 1370023-80-5
Peso molecular: 675.5 g/mol
Clave InChI: YJADTGFGJMFOLM-KJEVSKRMSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Monotherapy Studies

  • Phase 1b Study : In a double-blind study involving treatment-naive and treatment-experienced patients, deleobuvir demonstrated a dose-dependent reduction in HCV RNA levels. Patients without cirrhosis experienced median reductions of up to 3.8 log10 at doses of 400 mg and above over five days. Adverse events were primarily gastrointestinal and nervous system-related .
    Dose (mg)Median HCV RNA Reduction (log10)Patients without Cirrhosis (%)Patients with Cirrhosis (%)
    Placebo-14.3-
    100-22.2-
    200-55.6-
    400-88.9100
    600-88.987.5
  • Combination Therapy : In studies combining deleobuvir with faldaprevir and ribavirin, the regimen showed sustained virologic response (SVR) rates ranging from 53% to 95% in various patient groups, including those with cirrhosis . The combination therapy was well tolerated, although adverse effects such as nausea and diarrhea were reported.

Phase II and III Studies

  • SOUND-C3 Study : This study evaluated the efficacy of a triple therapy involving faldaprevir, deleobuvir, and ribavirin in patients with HCV genotype 1b. The results indicated a high SVR12 rate of 95% among patients treated for 16 weeks .
  • HCVerso Trials : Two Phase III trials assessed the combination's effectiveness in treatment-naïve patients with chronic HCV genotype-1b infection. The studies confirmed that the combination therapy could achieve SVR rates comparable to historical data for other treatments .

Pharmacokinetics

Deleobuvir has a short half-life of approximately 2.84 hours, necessitating multiple daily doses for effective viral suppression. Clinical evaluations have shown that plasma concentrations increase significantly at higher doses, particularly in patients with cirrhosis .

ParameterValue
Half-Life~2.84 hours
ClearanceModerate to high
Major MetabolitesAcyl glucuronide, CD 6168

Safety Profile

The safety profile of deleobuvir has been generally favorable across clinical trials, with most adverse events being mild to moderate in severity. Gastrointestinal disorders were the most frequently reported side effects . Serious adverse events occurred but were relatively rare compared to the total number of patients treated.

Actividad Biológica

Deleobuvir sodium (BI 207127) is an investigational compound primarily studied for its antiviral properties against the hepatitis C virus (HCV). It functions as a non-nucleoside inhibitor of the HCV NS5B RNA polymerase, a crucial enzyme in the viral replication process. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and metabolic pathways based on diverse research studies.

Deleobuvir binds reversibly to thumb-pocket I of the NS5B polymerase, inhibiting its activity and thereby preventing viral RNA synthesis. This mechanism is critical for halting the replication of HCV, particularly in genotypes 1a and 1b. The compound has demonstrated potent antiviral activity with median effective concentrations (EC50) reported at 23 nM for genotype 1a and 11 nM for genotype 1b in cell-based assays .

Pharmacokinetics

The pharmacokinetic profile of deleobuvir indicates a short half-life of approximately 2.84 hours. Following oral administration, it exhibits moderate to high clearance rates, with significant recovery through fecal excretion. Key metabolites identified include an acyl glucuronide and an alkene reduction metabolite formed in the gastrointestinal tract .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life2.84 hours
ClearanceModerate to high
Main metabolitesAcyl glucuronide, Alkene reduction metabolite
Excretion routeFeces

Efficacy in Clinical Trials

Clinical studies have established deleobuvir's efficacy in treating HCV infections, particularly in combination therapies. In a phase 1b study involving treatment-naive patients with HCV genotype 1, deleobuvir monotherapy resulted in significant reductions in HCV RNA levels—up to 3.8 log10 in non-cirrhotic patients .

Table 2: Efficacy Results from Clinical Trials

Study TypePatient GroupDose (mg)Median HCV RNA Reduction (log10)
Phase 1b StudyTreatment-naive400 - 600 q8hUp to 3.8
SOUND-C3 StudyGenotype 1b patientsTriple therapySVR12: 95%
Phase IIb StudyCirrhotic patientsFaldaprevir + Deleobuvir + RibavirinSVR12: ~60%

The SOUND-C3 study highlighted that a combination of deleobuvir, faldaprevir, and ribavirin achieved sustained virologic response (SVR) rates as high as 95% in patients with genotype 1b but showed lower efficacy for genotype 1a .

Safety Profile

Deleobuvir has been generally well-tolerated across various studies, with adverse events primarily involving gastrointestinal disturbances such as nausea and diarrhea. Serious adverse events were noted but were relatively rare . The incidence of adverse effects was higher in patients with cirrhosis compared to those without.

Common Adverse Events Reported

  • Gastrointestinal Disorders : Nausea, diarrhea
  • Nervous System Disorders : Headaches
  • Skin Reactions : Rash

Case Studies and Observations

A notable case study involved a cohort of patients with chronic HCV who received a regimen including deleobuvir. The results indicated that the antiviral response was significantly better in genotype 1b patients compared to those infected with genotype 1a .

In another clinical trial assessing the safety and efficacy in patients with hepatic impairment, the treatment regimen maintained a consistent safety profile similar to that observed in non-cirrhotic patients .

Propiedades

Número CAS

1370023-80-5

Fórmula molecular

C34H32BrN6NaO3

Peso molecular

675.5 g/mol

Nombre IUPAC

sodium;(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoate

InChI

InChI=1S/C34H33BrN6O3.Na/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2;/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43);/q;+1/p-1/b13-9+;

Clave InChI

YJADTGFGJMFOLM-KJEVSKRMSA-M

SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

SMILES isomérico

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

SMILES canónico

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.